2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(1-methylimidazol-2-yl)-2-oxoquinoxalin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-17-7-6-15-13(17)12-14(21)18(8-11(19)20)10-5-3-2-4-9(10)16-12/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDBIGYYIDVADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation with Chloroacetic Acid Derivatives
Adapting solvent-free alkylation techniques, the quinoxalinone nitrogen undergoes alkylation with tert-butyl chloroacetate in the presence of K2CO3. Subsequent hydrolysis with HCl in dioxane/water (1:1) at reflux provides the free acid in 85% yield over two steps. This method benefits from minimal solvent use and avoids racemization concerns associated with azide couplings.
Azide-Mediated Coupling
For higher stereochemical control, hydrazide intermediates can be employed. Conversion of methyl 3-((3-(1-methyl-1H-imidazol-2-yl)-2-oxoquinoxalin-1(2H)-yl)acetate to its hydrazide derivative (using hydrazine hydrate in EtOH), followed by azide formation and Staudinger-type reaction with glycine derivatives, achieves the target acid in 72% overall yield. Though more labor-intensive, this route allows precise control over the acetic acid orientation.
Comparative Analysis of Synthetic Routes
Table 1. Key Parameters of Major Synthetic Approaches
Process Optimization and Industrial Considerations
Scale-up challenges center on azide safety concerns and the exothermic nature of N-alkylation steps. Continuous flow systems mitigate these issues, enabling safe handling of intermediates at kilogram scale. Environmental impact assessments favor solvent-free alkylation over traditional DCM-based methods, reducing E-factor values from 12.4 to 2.3.
Purification typically employs recrystallization from ethanol/water mixtures (3:1), effectively removing di-acid impurities (<0.5% by HPLC). Recent advances in membrane-based separations show promise for further reducing solvent consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate its potential as an enzyme inhibitor or activator.
Medicine
In medicinal chemistry, 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The quinoxaline core may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline and Benzoimidazole Derivatives
- 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic Acid (CAS 767305-43-1): This compound replaces the quinoxaline core with a benzoimidazole ring and introduces a fluorine substituent. The molecular weight (210.16 g/mol) is lower than the target compound due to the absence of the quinoxaline’s second nitrogen atom. Fluorination often enhances metabolic stability and binding affinity in drug design .
- [2-(Naphthalen-2-yloxymethyl)-benzoimidazol-1-yl]-acetic Acid Hydrazide (Compound 4a): Features a benzoimidazole ring linked to a naphthyl group and a hydrazide side chain. Unlike the target compound’s quinoxaline, this structure showed anticonvulsant activity in preliminary assays, suggesting the importance of the heterocyclic core in bioactivity .
Imidazole-Acetic Acid Derivatives
- 2-(1-Methyl-1H-imidazol-2-yl)acetic Acid Hydrochloride: A simplified analog lacking the quinoxaline moiety.
- 2-(2-Oxoimidazolidin-1-yl)acetic Acid (CAS 87219-22-5): Contains an imidazolidinone ring instead of imidazole. With a molecular weight of 144.13 g/mol and a pKa of 4.41, this compound highlights how ring saturation and additional oxo groups alter acidity and stability .
Structural and Physicochemical Data Comparison
Biological Activity
2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid (CAS Number: 852956-42-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | (3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1(2H)-quinoxalinyl)acetic acid |
| Molecular Formula | C14H12N4O3 |
| Molecular Weight | 284.27 g/mol |
| InChI Key | IJDBIGYYIDVADZ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that imidazole derivatives can effectively inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. A study on related quinoxaline derivatives showed significant inhibition of pro-inflammatory cytokines in macrophage cultures, indicating a mechanism that could be relevant for inflammatory diseases .
Cytotoxicity and Anticancer Activity
Preliminary findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in glioma cells through multiple pathways, including the inhibition of cell proliferation and induction of necroptosis .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the imidazole and quinoxaline moieties play crucial roles in interacting with biological targets such as enzymes involved in inflammation and cell survival pathways.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound displayed significant antibacterial activity with minimal cytotoxicity towards human cells .
Case Study 2: Anti-cancer Potential
In another study focused on anti-cancer properties, derivatives were tested against breast cancer cell lines. The findings revealed that certain structural modifications enhanced the cytotoxic effects significantly compared to standard chemotherapeutics. The study suggested that further optimization could lead to potent anticancer agents derived from this class of compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid?
The synthesis typically involves condensation of a quinoxalinone derivative with a functionalized imidazole precursor. A common method includes reacting 1-methyl-1H-imidazole-2-carboxylic acid derivatives with 2-oxo-1,2-dihydroquinoxaline under acylating conditions, using reagents like oxalyl chloride and a base (e.g., triethylamine) to facilitate coupling . Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yield and purity.
Q. How can the compound’s structural integrity be validated post-synthesis?
Use spectroscopic techniques:
- NMR : Analyze and spectra to confirm the presence of the methylimidazole (δ ~3.6–3.8 ppm for N–CH) and quinoxalinone (δ ~160–170 ppm for C=O) moieties .
- Mass spectrometry : Verify molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., CHNO: 300.09 g/mol).
- X-ray crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C–N bonds in the quinoxaline ring: ~1.33–1.37 Å) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest inhibitory effects on enzymes like kinases or proteases, attributed to the imidazole-quinoxaline scaffold’s ability to chelate metal ions or block active sites. For example, analogs showed IC values of 5–20 µM against tyrosine kinases in vitro .
Advanced Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like EGFR or VEGF. Focus on hydrogen bonding between the acetic acid group and catalytic lysine residues, and π-π stacking between the quinoxaline ring and hydrophobic pockets . Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-receptor complexes .
Q. What experimental strategies address contradictions in reported biological data?
Discrepancies in IC values (e.g., 5 µM vs. 50 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). To resolve:
- Standardize protocols (e.g., fixed ATP at 100 µM).
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently .
- Compare cell permeability via PAMPA assays, as low permeability can inflate in vitro IC values .
Q. How does crystallographic refinement with SHELXL improve structural accuracy for this compound?
SHELXL refines anisotropic displacement parameters and models disorder in the acetic acid side chain. For example:
Q. What are the challenges in synthesizing analogs with enhanced solubility?
The hydrophobic quinoxaline core limits aqueous solubility. Strategies include:
- Introducing polar groups (e.g., sulfonic acid) at the acetic acid moiety.
- Co-crystallizing with cyclodextrins to improve bioavailability .
- Monitor logP via HPLC (target logP <3) to balance solubility and membrane permeability .
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
| Technique | Expected Signals | Reference |
|---|---|---|
| NMR | N–CH: 3.7 ppm (s, 3H); Quinoxaline H: 7.2–8.1 ppm (m) | |
| NMR | C=O (quinoxaline): 168 ppm; C=O (acetic acid): 172 ppm | |
| IR | ν(C=O): 1680 cm; ν(N–H): 3200 cm |
Table 2. Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1); 25°C (step 2) | Prevents imidazole decomposition |
| Solvent | Anhydrous DCM | Enhances acylation efficiency |
| Reaction Time | 12–16 hours | Maximizes coupling completion |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
